2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of fluorophenyl groups enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the acetamido group: This step involves the acylation of the thieno[3,4-c]pyrazole intermediate with 4-fluorophenylacetic acid or its derivatives using coupling reagents like EDCI or DCC.
Attachment of the fluorophenylmethyl group: This is typically done through nucleophilic substitution reactions where the acetamido intermediate reacts with 4-fluorobenzyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound is believed to:
Bind to enzymes: Inhibit their activity by forming stable complexes.
Interact with receptors: Modulate their signaling pathways, leading to therapeutic effects.
Affect cellular pathways: Influence various cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrazole derivatives: These compounds share the same core structure and exhibit similar biological activities.
Fluorophenylacetamides: Compounds with fluorophenyl groups and acetamide functionalities.
Uniqueness
2-{3-[2-(4-fluorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(4-fluorophenyl)methyl]acetamide is unique due to:
Dual fluorophenyl groups: Enhances its pharmacological properties.
Thieno[3,4-c]pyrazole core: Provides a versatile scaffold for various biological activities.
Combination of functionalities:
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2S/c23-16-5-1-14(2-6-16)9-20(29)26-22-18-12-31-13-19(18)27-28(22)11-21(30)25-10-15-3-7-17(24)8-4-15/h1-8H,9-13H2,(H,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWHURKJMVCJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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